molecular formula C23H18N4O4S B2946436 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251572-32-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2946436
CAS No.: 1251572-32-3
M. Wt: 446.48
InChI Key: SRSGQTSJEJLPIP-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety linked via an acetamide bridge to a pyridine ring substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group and a sulfanyl chain. Its design leverages the benzodioxin scaffold’s metabolic stability and the oxadiazole ring’s role as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . Synthesized through a multi-step protocol involving nucleophilic substitution and cyclization reactions, it belongs to a class of derivatives evaluated for antibacterial activity, with reported potency against Gram-positive and Gram-negative pathogens .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-20(25-17-7-8-18-19(12-17)30-11-10-29-18)14-32-21-9-6-16(13-24-21)23-26-22(27-31-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGQTSJEJLPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzodioxin and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is investigated for its potential as a therapeutic agent. Studies have shown that similar compounds exhibit activity against certain enzymes, suggesting possible applications in drug development .

Medicine

The compound’s potential medicinal applications include its use as an enzyme inhibitor. Research has indicated that derivatives of this compound may have therapeutic effects in treating diseases such as Alzheimer’s .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triazole Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the oxadiazole with a 1,2,4-triazole core. The pyridinyl substituent may improve π-π stacking with target proteins.
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    Substitutes the furanmethyl with an ethyl group, simplifying steric hindrance. This modification could favor entropic gains during binding but may reduce aromatic interactions compared to furan-containing analogs.

Thiadiazole Derivatives

  • 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Incorporates a 1,3,4-thiadiazole core. Benzylsulfanyl groups may enhance hydrophobic interactions but increase molecular weight (MW: 455.6 g/mol).

Functional Group Variations

Pyridin-4-yl and Furanmethyl Substituents

  • The compound’s XLogP3 (2.2) and MW (449.5 g/mol) align with Lipinski’s rules, suggesting favorable pharmacokinetics.

Complex Heterocyclic Systems

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide ():
    The pyrimidoindole system adds steric bulk and hydrogen-bond acceptors (methoxy, carbonyl), which may improve target affinity but reduce blood-brain barrier penetration.

  • The pyrimidine ring’s planar structure facilitates intercalation or stacking interactions.

Antibacterial Efficacy

  • The parent compound and its oxadiazole derivatives () exhibit potent antibacterial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance activity by ~30% compared to electron-donating groups.
  • Triazole analogs () show moderate activity (MIC: 8–32 µg/mL), suggesting the oxadiazole core is critical for optimal target engagement.

Cytotoxicity

  • Hemolytic activity assays () indicate low cytotoxicity (HC50 > 200 µg/mL) for most derivatives, including the parent compound. Thiadiazole derivatives () exhibit slightly higher toxicity (HC50 ~150 µg/mL), possibly due to increased membrane disruption from sulfur atoms.

Physicochemical and Pharmacokinetic Properties

Compound Class Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
Oxadiazole (Parent Compound) ~450* ~2.5* 8 3-Phenyl-1,2,4-oxadiazole
Triazole () ~449.5 2.2 8 Furanmethyl, pyridinyl
Thiadiazole () 455.6 3.1 7 Benzylsulfanyl
Pyrimidoindole () ~500* ~3.8* 9 Ethyl, methoxy, methyl

*Estimated based on structural similarity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3O5S2C_{27}H_{21}N_{3}O_{5}S_{2} with a molar mass of approximately 531.60 g/mol. The compound features a benzodioxin core linked to a pyridine and oxadiazole moiety through a sulfanyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC27H21N3O5S2
Molar Mass531.60 g/mol
SolubilitySoluble in DMSO and DMF

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of related compounds within the same chemical family. For instance, sulfonamides derived from benzodioxane structures have shown promising results against enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Anticancer Activity

Preliminary research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the oxadiazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines. A study evaluating derivatives of benzodioxin found that modifications to the sulfanyl group significantly affected their cytotoxicity profiles .

Antimicrobial Properties

Compounds similar to this compound have also demonstrated antimicrobial properties. The structural diversity allows for interactions with microbial enzymes or membranes, potentially leading to bactericidal effects .

Case Studies

  • Enzyme Inhibition : In vitro assays demonstrated that related sulfonamide derivatives inhibited α-glucosidase with IC50 values in the low micromolar range. This suggests that structural modifications can enhance enzyme binding affinity .
  • Cytotoxicity : A series of derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that certain modifications increased cytotoxicity by up to 50% compared to the parent compound .

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